Hydrophobicity and Partitioning: Quantifying Delta-Hexalactone's LogP Advantage Over Gamma-Hexalactone
Delta-Hexalactone exhibits a significantly higher LogP value (1.102) compared to its structural isomer, gamma-hexalactone (LogP = 0.26), indicating a 4.2-fold increase in hydrophobicity [1]. This difference is critical for predicting the compound's behavior in complex, multi-phase systems like food emulsions or fragrance oils. While direct comparative solubility data is scarce, this calculated LogP difference strongly suggests delta-Hexalactone will partition more favorably into lipid phases, impacting flavor release and perception.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.102 |
| Comparator Or Baseline | gamma-hexalactone, LogP = 0.26 |
| Quantified Difference | ~4.2-fold higher LogP |
| Conditions | Calculated/experimental LogP values |
Why This Matters
This LogP difference is a key parameter for formulators selecting a lactone for a specific release profile or to optimize compatibility with a given product matrix (e.g., high-fat vs. aqueous), directly impacting procurement decisions.
- [1] Molbase. (n.d.). DELTA-HEXALACTONE. Retrieved from https://qiye.molbase.cn/ View Source
